molecular formula C12H8BrClO B3220456 1-Bromo-2-chloro-4-phenoxybenzene CAS No. 1196395-12-6

1-Bromo-2-chloro-4-phenoxybenzene

Cat. No. B3220456
Key on ui cas rn: 1196395-12-6
M. Wt: 283.55 g/mol
InChI Key: OFUOMHZSRDVPON-UHFFFAOYSA-N
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Patent
US09399646B2

Procedure details

Triethylamine (0.52 mL, 3.75 mmol) was added to a mixture of 4-bromo-3-chlorophenol (156 mg, 0.75 mmol), phenyl boronic acid (187 mg, 1.53 mmol), Cu(OAc)2 (208 mg, 1.15 mmol), molecular sieves (4 Å), and dichloromethane (7.5 mL). The mixture was stirred at room temperature overnight, and then additional phenyl boronic acid (186, 1.53 mmol) was added. The reaction was stirred at rt for an additional 7 h and filtered through Celite with dichloromethane. The filtrate was concentrated and purified by silica gel chromatography (100% hexanes) to give 1-bromo-2-chloro-4-phenoxybenzene (90 mg) as a clear liquid. 1H NMR (400 MHz, DMSO-d6): δ 7.75 (d, 1H), 7.42-7.47 (m, 2H), 7.27 (d, 1H), 7.23 (t, 1H), 7.11 (d, 2H), 6.92 (dd, 1H).
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
187 mg
Type
reactant
Reaction Step One
Quantity
208 mg
Type
catalyst
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
1.53 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[Br:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][C:10]=1[Cl:16].[C:17]1(B(O)O)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CC([O-])=O.CC([O-])=O.[Cu+2].ClCCl>[Br:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:11][C:10]=1[Cl:16] |f:3.4.5|

Inputs

Step One
Name
Quantity
0.52 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
156 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)O)Cl
Name
Quantity
187 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
208 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Cu+2]
Name
Quantity
7.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.53 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at rt for an additional 7 h
Duration
7 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (100% hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)OC1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: CALCULATEDPERCENTYIELD 42.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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